Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester
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Overview
Description
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester is an organic compound with the molecular formula C21H20O6 It is known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester typically involves the reaction of fluorene derivatives with 1,3-dioxolane and diethyl oxalate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various binding sites, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid
- Spiro[1,3-dithiane-2,9’-fluorene]
- Spiro[fluorene-9,2’-[1,3]dioxolane]-4’,5’-dicarboxylate
Uniqueness
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can offer different reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
diethyl spiro[1,3-dioxolane-2,9'-fluorene]-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-24-19(22)17-18(20(23)25-4-2)27-21(26-17)15-11-7-5-9-13(15)14-10-6-8-12-16(14)21/h5-12,17-18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMROZOSXABACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC2(O1)C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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